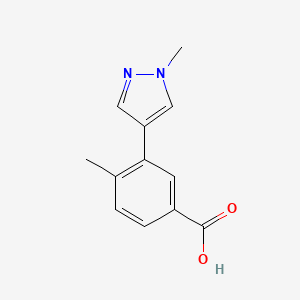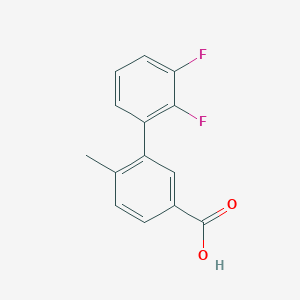amine](/img/structure/B7936281.png)
[(2-Bromo-5-ethoxyphenyl)methyl](ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-ethoxyphenyl)methylamine is an organic compound that features a bromine atom, an ethoxy group, and an ethylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-ethoxyphenyl)methylamine can be achieved through several synthetic routes. One common method involves the bromination of 5-ethoxybenzyl alcohol followed by the substitution of the hydroxyl group with an ethylamine group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The subsequent substitution reaction can be carried out using ethylamine in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of (2-Bromo-5-ethoxyphenyl)methylamine may involve large-scale bromination and substitution reactions. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-ethoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzylamines.
Scientific Research Applications
(2-Bromo-5-ethoxyphenyl)methylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-ethoxyphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom and ethoxy group can participate in various binding interactions, while the ethylamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
(2-Bromo-5-ethoxyphenyl)methylamine can be compared with other similar compounds such as:
(2-Chloro-5-ethoxyphenyl)methylamine: Similar structure but with a chlorine atom instead of bromine.
(2-Bromo-5-methoxyphenyl)methylamine: Similar structure but with a methoxy group instead of an ethoxy group.
(2-Bromo-5-ethoxyphenyl)methylamine: Similar structure but with a methylamine group instead of an ethylamine group.
The uniqueness of (2-Bromo-5-ethoxyphenyl)methylamine lies in its specific combination of substituents, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[(2-bromo-5-ethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-3-13-8-9-7-10(14-4-2)5-6-11(9)12/h5-7,13H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHYOCWNDZATTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)OCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-Bromo-4-methylphenyl)methyl]cyclohexanamine](/img/structure/B7936199.png)
![3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide](/img/structure/B7936218.png)








![[2-Bromo-5-(2-methylpropoxy)phenyl]methanamine](/img/structure/B7936261.png)
![{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine](/img/structure/B7936276.png)
![N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936292.png)
![N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936299.png)
